molecular formula C18H20N2O5 B2738163 N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide CAS No. 899962-91-5

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide

Cat. No.: B2738163
CAS No.: 899962-91-5
M. Wt: 344.367
InChI Key: FFOFGINACCFVAQ-UHFFFAOYSA-N
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Description

N-(1,4-dioxaspiro[44]nonan-2-ylmethyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a synthetic organic compound that features a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide typically involves multi-step organic reactions. The key steps may include:

  • Formation of the spirocyclic core through cyclization reactions.
  • Introduction of the phthalimide moiety via nucleophilic substitution.
  • Acetylation to introduce the acetamide group.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

  • Use of catalysts to enhance reaction rates.
  • Implementation of continuous flow reactors for large-scale synthesis.
  • Purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using oxidizing agents.

    Reduction: Reduction of functional groups to simpler forms.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

  • Oxidizing agents like potassium permanganate or chromium trioxide.
  • Reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

  • Oxidation may yield carboxylic acids or ketones.
  • Reduction may produce alcohols or amines.
  • Substitution reactions can introduce various functional groups.

Scientific Research Applications

N-(1,4-dioxaspiro[4

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymatic activity.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Interaction with genetic material to influence gene expression.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide include:

  • Spirocyclic compounds with different substituents.
  • Phthalimide derivatives with varying side chains.
  • Acetamide-containing molecules with different core structures.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and spirocyclic structure, which may confer unique chemical and biological properties.

Properties

IUPAC Name

N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-2-(1,3-dioxoisoindol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5/c21-15(19-9-12-11-24-18(25-12)7-3-4-8-18)10-20-16(22)13-5-1-2-6-14(13)17(20)23/h1-2,5-6,12H,3-4,7-11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFOFGINACCFVAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)OCC(O2)CNC(=O)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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